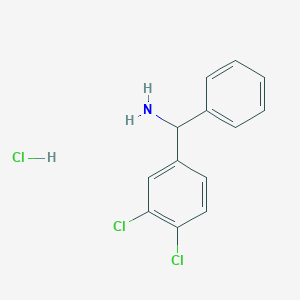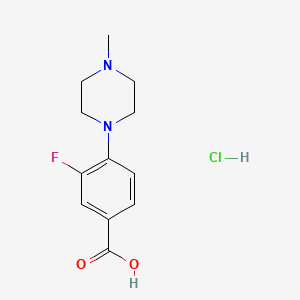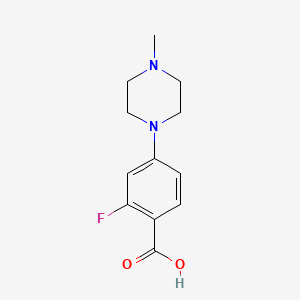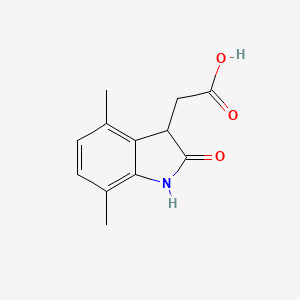
5-Bromo-2-(difluoromethoxy)-4-methylpyridine
Übersicht
Beschreibung
5-Bromo-2-(difluoromethoxy)-4-methylpyridine is a useful research compound. Its molecular formula is C7H6BrF2NO and its molecular weight is 238.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Novel Pyridine Derivatives Synthesis : The study by Ahmad et al. (2017) focuses on synthesizing novel pyridine derivatives, including compounds related to 5-Bromo-2-(difluoromethoxy)-4-methylpyridine, using Suzuki cross-coupling reactions. These derivatives were analyzed using Density Functional Theory (DFT), exploring their potential as chiral dopants for liquid crystals and examining their biological activities, such as anti-thrombolytic and biofilm inhibition activities (Ahmad et al., 2017).
Biological Research
Stem Cell Differentiation : Schneider and d’Adda di Fagagna (2012) investigated the impact of Bromodeoxyuridine, a compound related to this compound, on neural stem cells (NSC). Exposure to Bromodeoxyuridine led to the loss of stem cell markers and glial differentiation in NSCs, accompanied by reduced DNA methylation (Schneider & d’Adda di Fagagna, 2012).
Cell Turnover Kinetics : Bonhoeffer et al. (2000) used 5-Bromo-2′-deoxyuridine to measure cell turnover in vivo. They developed mathematical models to analyze BrdU-labeling experiments, providing insights into cell proliferation and loss rates, which could be relevant for compounds like this compound (Bonhoeffer et al., 2000).
Chemical and Physical Properties
Structural Analysis : Wang et al. (2008) synthesized a Schiff base compound closely related to this compound, characterized by X-ray diffraction, elemental analysis, and IR spectra. The study provides insights into the molecular structure and potential antibacterial activities of such compounds (Wang et al., 2008).
Fluorescence Spectra Study : Yin et al. (2011) worked on synthesizing and characterizing derivatives of 5-Bromor-4-thio-2′-Deoxyuridine, a relative of this compound. They focused on its fluorescence properties, which could be relevant for the study of similar compounds (Yin et al., 2011).
Wirkmechanismus
Target of Action
Brominated and fluorinated pyridines are often used in pharmaceutical chemistry due to their ability to form stable, readily prepared, and environmentally benign organoboron reagents . These reagents are used in Suzuki–Miyaura cross-coupling, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Mode of Action
Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
The compound’s potential involvement in suzuki–miyaura cross-coupling suggests it may influence pathways related to carbon–carbon bond formation .
Pharmacokinetics
The compound’s physicochemical properties suggest it may have high gastrointestinal absorption and could be a blood-brain barrier permeant .
Result of Action
Its potential role in suzuki–miyaura cross-coupling suggests it may contribute to the formation of carbon–carbon bonds, which could influence the structure and function of various molecules .
Action Environment
The compound’s stability and reactivity in suzuki–miyaura cross-coupling suggest it may be influenced by factors such as temperature, ph, and the presence of a metal catalyst .
Biochemische Analyse
Biochemical Properties
5-Bromo-2-(difluoromethoxy)-4-methylpyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The interactions between this compound and these biomolecules are primarily based on its ability to form stable complexes, which can either enhance or inhibit the activity of the target enzymes .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, this compound has been found to impact cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in conformational changes in the target enzymes, thereby altering their activity. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its effectiveness. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. These threshold effects highlight the importance of dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, affecting metabolic flux and metabolite levels. For example, the compound can inhibit key enzymes in the glycolytic pathway, leading to reduced glucose metabolism and altered energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, which in turn affects its biological activity. Studies have shown that this compound can be efficiently transported across cell membranes and distributed to various cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization can influence the compound’s interactions with other biomolecules and its overall biochemical effects .
Eigenschaften
IUPAC Name |
5-bromo-2-(difluoromethoxy)-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF2NO/c1-4-2-6(12-7(9)10)11-3-5(4)8/h2-3,7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCSJOPXOJJNAGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-{[(2-chlorophenyl)methyl]amino}acetate hydrochloride](/img/structure/B1439525.png)
![{5-[3-(3-fluorophenyl)-1H-pyrazol-5-yl]pentyl}(methyl)amine](/img/structure/B1439526.png)

![2-{[(4-Fluorophenyl)methyl]amino}acetic acid hydrochloride](/img/structure/B1439528.png)
![4-(4-Fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1439531.png)
![4-Benzoyl-8-benzyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1439532.png)






![(7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanamine hydrochloride](/img/structure/B1439545.png)

